molecular formula C18H19N3O2 B5013072 1-benzyl-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

1-benzyl-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5013072
M. Wt: 309.4 g/mol
InChI Key: NQEHFPDTULVMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting with the functionalization of precursor molecules. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reaction with amines is a typical strategy for constructing such molecules (Yıldırım, Kandemirli, & Demir, 2005). Another approach involves the methylation of specific positions within pyridine moieties to enhance certain properties of the compound, showcasing the versatility in modifying the pyridine-based structures for desired outcomes (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Molecular Structure Analysis

The crystal and molecular structure analyses often involve X-ray crystallography to elucidate the arrangement of atoms within a compound. For related structures, the formation of centrosymmetric hydrogen-bonded dimers and the role of π–π interactions highlight the complexity of intermolecular interactions in defining the molecular conformation (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Chemical Reactions and Properties

The reactivity of such compounds often involves the interaction with various reagents to produce a diverse array of products, demonstrating the compound's versatile chemical behavior. The reaction conditions, such as the presence of a base or specific solvents, can significantly influence the outcome, leading to the formation of different structural motifs or enhancing the compound's biological activity (Asahina, Takei, Kimura, & Fukuda, 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, can be crucial for their application in various fields. The study of polyimides containing pyridine moieties, for instance, shows how the incorporation of specific functional groups affects solubility and thermal stability, which are important for materials science applications (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different classes of reagents, stability under various conditions, and the ability to undergo specific transformations, are integral for understanding and applying these compounds. The design and synthesis of compounds for selective inhibition of histone deacetylase highlight the targeted chemical functionality achievable through meticulous chemical modification (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, & Besterman, 2008).

properties

IUPAC Name

1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-6-5-9-16(19-13)20-18(23)15-10-17(22)21(12-15)11-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEHFPDTULVMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56317213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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